

An In-depth Technical Guide to the Physicochemical Properties of Fendizoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **fendizoic acid**. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental context, and illustrative visualizations to support advanced applications.

Core Physicochemical Properties

Fendizoic acid, a synthetic benzoic acid derivative, is primarily recognized for its role as a salt-forming agent in pharmaceutical formulations.[1] Its IUPAC name is 2-(4-hydroxy-3-phenylbenzoic acid.[1] The key physicochemical data for **fendizoic acid** are summarized in the table below, providing a consolidated resource for laboratory and development settings.



Property	Value
Molecular Formula	C ₂₀ H ₁₄ O ₄ [2][3][4][5]
Molecular Weight	318.32 g/mol [3][4][5]
Appearance	White to Pale Yellow Solid[1][3][5]
Melting Point	262-264 °C[1][2][6]
Boiling Point	593.9 °C at 760 mmHg[1][6]
Density	1.305 g/cm ³ [1][2][6]
рКа	3.28 ± 0.36 (Predicted)[3][5][6]
LogP	3.9884[2]
Solubility	Sparingly soluble in water.[3] Slightly soluble in DMSO and Methanol (with heating).[5][6][7]
Flash Point	327 °C[1][6]
Storage Temperature	-20°C Freezer, Under inert atmosphere[5][6]

Experimental Protocols

The synthesis and analysis of **fendizoic acid** and its derivatives involve specific chemical and analytical methodologies. The following sections detail the protocols for its synthesis and its role in the formulation of the antitussive agent, levocloperastine fendizoate.

The primary route for synthesizing **fendizoic acid** is through a selective Friedel-Crafts acylation reaction.[1] This method involves the reaction of 2-phenylphenol with phthalic anhydride.

- Reactants: 2-phenylphenol and phthalic anhydride.[1][6]
- Catalyst: Aluminum chloride is used to facilitate the acylation.[1]
- Procedure:
 - The reactants, 2-phenylphenol and phthalic anhydride, are combined in a suitable solvent.



- Aluminum chloride is added as the catalyst to initiate the Friedel-Crafts acylation.
- The reaction selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid
 (fendizoic acid) without the presence of other isomers.[1]
- Outcome: This process, specifically a 2-carboxybenzoylation, yields fendizoic acid.[1]

Fendizoic acid's primary application is in forming a stable salt with the active pharmaceutical ingredient, levocloperastine.[1] This salt, levocloperastine fendizoate, is used as an antitussive agent.[1]

- Reactants: Levocloperastine (which contains a basic piperidine functional group) and fendizoic acid.[1]
- Reaction Type: Acid-base reaction to form a fendizoate salt.[1]
- Procedure:
 - Levocloperastine and **fendizoic acid** are reacted, typically under reflux.
 - A ketone solvent such as acetone or benzene is commonly used as the reaction medium.
 [1]
- Outcome: The reaction yields the stable salt, levocloperastine fendizoate, which improves the physicochemical characteristics of the drug.[1]

While specific protocols for pure **fendizoic acid** are not extensively detailed, methods for its salt form, levocloperastine fendizoate, are established and include:

- High-Performance Liquid Chromatography (HPLC): HPLC-MS is a highly sensitive and specific method used for the analysis of drugs and their metabolites, making it suitable for pharmacokinetic studies and ensuring pharmaceutical quality control.[1]
- Gas Chromatography (GC): A validated headspace GC (GC-HS) method with flame
 ionization detection (FID) is utilized to quantify organic volatile impurities in levocloperastine
 fendizoate.[1] Due to the high boiling point of carboxylic acids, a derivatization step is often
 required to increase volatility for GC analysis.[1]



 Spectrophotometry: UV spectrophotometry can be an effective quantitative tool for phenolic compounds like **fendizoic acid**. For related compounds, a wavelength of 248 nm has been used for analysis.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **fendizoic acid**, from its synthesis to its functional role in pharmaceutical formulations.

Caption: Synthesis of **Fendizoic Acid** via Friedel-Crafts Acylation.

Caption: Workflow for the formation of Levocloperastine Fendizoate salt.

Caption: Role of **Fendizoic Acid** in the mechanism of Cloperastine Fendizoate.

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